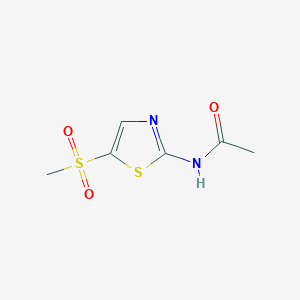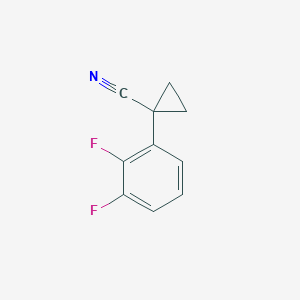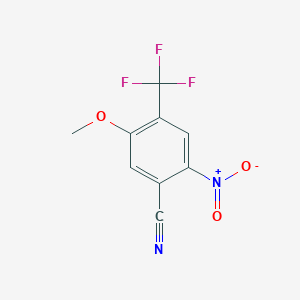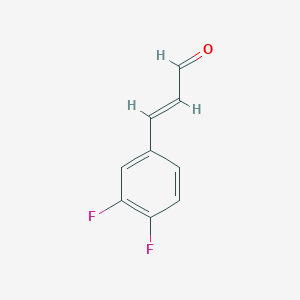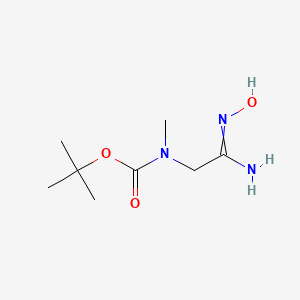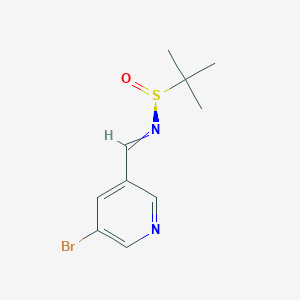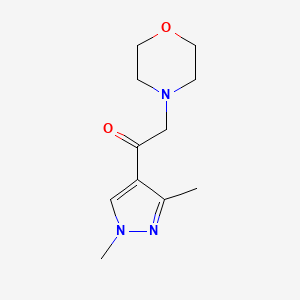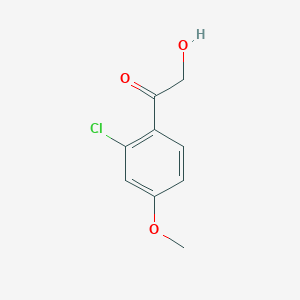
2'-Chloro-2-hydroxy-4'-methoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-2-hydroxy-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 2 position, and a methoxy group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-2-hydroxy-4’-methoxyacetophenone can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2-hydroxy-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 2-chloro-2-hydroxy-4’-methoxyphenylethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-2-hydroxy-4’-methoxyacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-4’-methoxyacetophenone: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Chloro-4’-methoxyacetophenone: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.
2’-Chloro-2-hydroxyacetophenone: Lacks the methoxy group, which may influence its solubility and overall chemical properties.
Uniqueness
2’-Chloro-2-hydroxy-4’-methoxyacetophenone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for diverse chemical modifications, while the methoxy group can enhance its stability and solubility .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
LLMKMHVZSLAEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



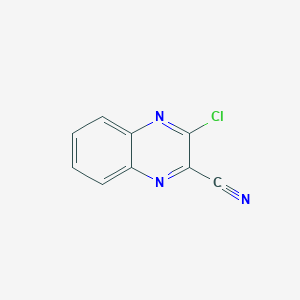
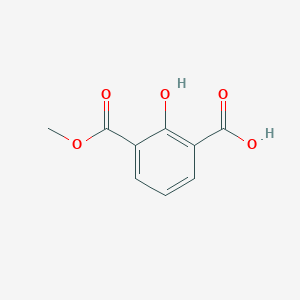
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
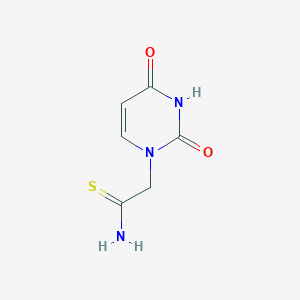
![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
